Cas no 18997-19-8 (Chloromethyl pivalate)

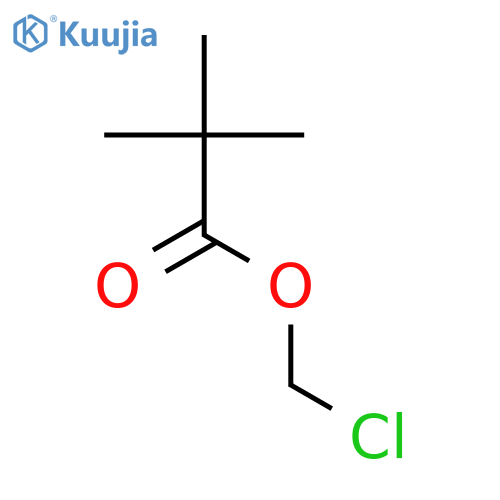

Chloromethyl pivalate structure

商品名:Chloromethyl pivalate

Chloromethyl pivalate 化学的及び物理的性質

名前と識別子

-

- Chloromethyl pivalate

- Pivaloyloxymethyl chloride

- POM

- Chloromethyl trimethylacetate

- POM-Cl

- Trimethylacetic acid chloromethyl ester

- 2,2-dimethyl-propanoicacichloromethylester

- PIVALIC ACID CHLOROMETHYL ESTER

- 2,2-DIMETHYLPROPIONIC ACID CHLOROMETHYL ESTER

- CHLOROMETHYL PIVARATE

- CHLOROMETHYL 2,2-DIMETHYLPROPIONATE

- CMPV

- Chloromethyl Pivalate [Amino-Protecting Agent]

- hloromethyl pivalate

- 2,2-Dimethyl-propionic acid chloromethyl ester

- CHLORO METHYL PIVILATE

- Methanol

- Pivaloxymethylchlorde

- 2,2-Dimethylpropanoic acid chloromethyl ester

- chloromethylepivalate

- ChloroMethyl pivalate 97%

- chloromethyl 2,2-dimethylpropanoate

- Propanoic acid, 2,2-dimethyl-, chloromethyl ester

- Pivaloylmethyl Chloride

- GGRHYQCXXYLUTL-UHFFFAOYSA-N

- Chloromethyl pivalate, 99+%

- chioromethyl pivalate

- Chloromethyl pivaloate

- chloro-methyl pivalate

- pivaloxymethyl chloride

- pivaloyloxymethylchloride

- pivalyloxym

- Chloromethyl Pivalate; Pivaloyloxymethyl chloride

- 18997-19-8

- 18797-19-8

- MFCD00000884

- InChI=1/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3

- ZQU16YZ6MF

- Chloromethyl2,2-dimethylpropionate

- D77849

- pivalyloxymethyl chloride

- EINECS 242-735-1

- Chloromethyl pivalate, 97%

- 2-DIMETHYLPROPIONIC ACID CHLOROMETHYL ESTER

- FT-0623677

- F0001-0685

- (2,2-DIMETHYL-1-OXOPROPOXY)METHYL CHLORIDE

- Magnesium,isopropylmethoxy- (8CI)

- AS-19276

- Chloromethyl 2,2-dimethylpropanoate; Chloromethyl 2,2-dimethylpropionate; Chloromethyl pivalate; Chloromethyl trimethylacetate

- Q63393271

- SCHEMBL300

- GGRHYQCXXYLUTL-UHFFFAOYSA-

- AKOS006223678

- CS-W018522

- P1012

- SR-01000944704

- ClCH2OC(O)CMe3

- NS00026210

- ((TERT-BUTYLCARBONYL)OXY)METHYL CHLORIDE

- UNII-ZQU16YZ6MF

- DTXSID1066445

- .ALPHA.,.ALPHA.-DIMETHYLPROPIONYLOXYMETHYL CHLORIDE

- EN300-78938

- 2,2-dimethylpropanoic acid, chloromethyl ester

- SR-01000944704-1

- CHLOROMETHYLPIVALATE

- HY-Y0643

- DB-029580

-

- MDL: MFCD00000884

- インチ: 1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3

- InChIKey: GGRHYQCXXYLUTL-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])OC(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

- BRN: 1560838

計算された属性

- せいみつぶんしりょう: 150.044757g/mol

- ひょうめんでんか: 0

- XLogP3: 2.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 3

- どういたいしつりょう: 150.044757g/mol

- 単一同位体質量: 150.044757g/mol

- 水素結合トポロジー分子極性表面積: 26.3Ų

- 重原子数: 9

- 複雑さ: 104

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色透明液体

- 密度みつど: 1.045 g/mL at 25 °C(lit.)

- ゆうかいてん: <-40°C

- ふってん: 147°C

- フラッシュポイント: 華氏温度:104°f

摂氏度:40°c - 屈折率: n20/D 1.417(lit.)

- すいようせい: Miscible with most organic solvents. Immiscible with water.

- PSA: 26.30000

- LogP: 1.77200

- かんど: 湿度に敏感である

- ようかいせい: 自信がない

Chloromethyl pivalate セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H226,H302,H312,H315,H319,H332,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:UN 3272 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-20/21/22-36/37/38

- セキュリティの説明: S16-S26-S36-S41-S36/37/39

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:3

- 危険レベル:3

- 包装グループ:III

- セキュリティ用語:3

- リスク用語:R10; R36/37/38

- TSCA:Yes

Chloromethyl pivalate 税関データ

- 税関コード:2915600000

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Chloromethyl pivalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78938-25.0g |

chloromethyl 2,2-dimethylpropanoate |

18997-19-8 | 95.0% | 25.0g |

$35.0 | 2025-03-21 | |

| Enamine | EN300-78938-50.0g |

chloromethyl 2,2-dimethylpropanoate |

18997-19-8 | 95.0% | 50.0g |

$45.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1012-100g |

Chloromethyl pivalate |

18997-19-8 | 99.0%(GC) | 100g |

¥650.0 | 2022-05-30 | |

| Apollo Scientific | OR924060-100g |

Chloromethyl pivalate |

18997-19-8 | 98% | 100g |

£90.00 | 2023-09-01 | |

| Life Chemicals | F0001-0685-10g |

Chloromethyl pivalate |

18997-19-8 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Oakwood | 035584-25g |

Chloromethyl pivalate |

18997-19-8 | 99% | 25g |

$23.00 | 2024-07-19 | |

| Life Chemicals | F0001-0685-0.5g |

Chloromethyl pivalate |

18997-19-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11967-25g |

Chloromethyl pivalate, 97% |

18997-19-8 | 97% | 25g |

¥260.00 | 2023-02-08 | |

| Life Chemicals | F0001-0685-2.5g |

Chloromethyl pivalate |

18997-19-8 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C121587-25g |

Chloromethyl pivalate |

18997-19-8 | 99% | 25g |

¥30.90 | 2023-09-03 |

Chloromethyl pivalate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:18997-19-8)特戊酸氯甲酯

注文番号:LE8436768

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

Chloromethyl pivalate 関連文献

-

1. Synthesis and reactions of Biginelli-compounds. Part 23.1 Chemoenzymatic syntheses of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H?)-onesBarbara Schnell,Wolfram Krenn,Kurt Faber,C. Oliver Kappe J. Chem. Soc. Perkin Trans. 1 2000 4382

-

?ukasz Joachimiak,?ukasz Janczewski,Jaros?aw Ciekot,Janusz Boratyński,Katarzyna B?a?ewska Org. Biomol. Chem. 2015 13 6844

-

Takeshi Inde,Yoshiaki Masaki,Atsuya Maruyama,Yu Ito,Naoaki Makio,Yuya Miyatake,Takahito Tomori,Mitsuo Sekine,Kohji Seio Org. Biomol. Chem. 2017 15 8371

-

William McCoull,Edward J. Hennessy,Kevin Blades,Matthew R. Box,Claudio Chuaqui,James E. Dowling,Christopher D. Davies,Andrew D. Ferguson,Frederick W. Goldberg,Nicholas J. Howe,Paul D. Kemmitt,Gillian M. Lamont,Katrina Madden,Claire McWhirter,Jeffrey G. Varnes,Richard A. Ward,Jason D. Williams,Bin Yang Med. Chem. Commun. 2014 5 1533

-

Ken Yamada,Yoshiaki Masaki,Hirosuke Tsunoda,Akihiro Ohkubo,Kohji Seio,Mitsuo Sekine Org. Biomol. Chem. 2014 12 2255

18997-19-8 (Chloromethyl pivalate) 関連製品

- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))

- 97-85-8(Isobutyl isobutyrate)

- 547-63-7(Methyl isobutyrate)

- 540-42-1(isobutyl propionate)

- 97-72-3(Isobutyric anhydride)

- 554-12-1(Methyl propionate)

- 609-02-9(Dimethyl methylmalonate)

- 97-87-0(butyl isobutyrate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:18997-19-8)Chloromethyl pivalate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:18997-19-8)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ